molecular formula C26H14 B086413 Naphtho[1,2,3,4-ghi]perylene CAS No. 190-84-1

Naphtho[1,2,3,4-ghi]perylene

Cat. No.: B086413
CAS No.: 190-84-1
M. Wt: 326.4 g/mol
InChI Key: LGERRYPEGFPVAJ-UHFFFAOYSA-N
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Description

Naphtho[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H14. It consists of fused aromatic rings, making it a highly conjugated system. This compound is known for its stability and unique electronic properties, which make it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[1,2,3,4-ghi]perylene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between perylene and anthranilic acid. This reaction typically uses para-dodecylbenzenesulfonic acid and isopentyl nitrite in ethyl acetate at 25°C for one hour, followed by a reaction with potassium fluoride and 18-crown-6 ether in toluene at 100°C for two hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial applications, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2,3,4-ghi]perylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Naphtho[1,2,3,4-ghi]perylene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of larger PAHs and graphene nanoribbons.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of Naphtho[1,2,3,4-ghi]perylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect various biological pathways and processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2,3,4-ghi]perylene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and optical properties. This makes it particularly useful in the development of advanced materials and in scientific research .

Biological Activity

Naphtho[1,2,3,4-ghi]perylene (N[ghi]P) is a polycyclic aromatic hydrocarbon (PAH) with significant environmental and biological implications. This compound has been studied for its potential mutagenic and carcinogenic properties, particularly in relation to its metabolic activation and interaction with biological systems. This article provides a detailed overview of the biological activity of N[ghi]P, including its mechanisms of action, genotoxicity, and implications for human health.

Chemical Structure and Properties

This compound is characterized by a complex structure consisting of multiple fused aromatic rings. Its chemical formula is C26H14C_{26}H_{14}, and it features a unique arrangement that contributes to its stability and potential toxicity. The structural properties of N[ghi]P influence its interactions with biological molecules and its metabolic pathways.

Research indicates that N[ghi]P can be metabolically activated by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive epoxide intermediates that can bind to DNA, resulting in mutagenic effects. The following table summarizes key metabolic pathways associated with N[ghi]P:

Metabolite Enzyme Biological Effect
N[ghi]P EpoxideCYP1A1DNA adduct formation
Hydroxylated metabolitesCYP1B1Potential genotoxicity
Reactive oxygen speciesVariousInduction of oxidative stress

Studies have shown that the metabolic activation of N[ghi]P is similar to that of other well-known PAHs like benzo[a]pyrene (BaP), suggesting a comparable risk profile for genotoxicity and carcinogenicity .

Genotoxicity Studies

Genotoxicity assessments have revealed that N[ghi]P exhibits mutagenic properties in various biological systems. For instance:

  • In vitro studies demonstrated that N[ghi]P can induce mutations in bacterial strains such as Salmonella typhimurium, indicating its potential as a mutagen .
  • Cell-based assays using human lung cells have shown that exposure to N[ghi]P leads to increased levels of DNA damage markers, suggesting a direct impact on genomic integrity .

The following case study illustrates the genotoxic effects of N[ghi]P:

Case Study: DNA Damage Induction

A study investigated the effects of N[ghi]P on BEAS-2B human bronchial epithelial cells. Results indicated:

  • A dose-dependent increase in DNA strand breaks.
  • Elevated levels of oxidative stress markers.
  • Enhanced expression of CYP1A1, linking metabolic activation to observed genotoxic effects.

These findings support the hypothesis that N[ghi]P is capable of inducing DNA damage through both direct interaction and metabolic activation pathways .

Environmental Impact and Human Health Risks

As a component of environmental pollutants, particularly from coal tar and combustion processes, N[ghi]P poses significant health risks due to its persistent nature and bioaccumulation potential. The compound has been detected in urban air samples and sediments, raising concerns about long-term exposure among populations living near contaminated sites.

Health Risk Assessment

The risk assessment for N[ghi]P includes:

  • Carcinogenic potential : Classified as a probable human carcinogen based on animal studies.
  • Environmental persistence : High stability in the environment increases exposure risk.
  • Bioaccumulation : Potential for accumulation in fatty tissues raises concerns for food chain transfer.

Properties

IUPAC Name

heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(18),2(11),3(8),4,6,9,12,14,16,19,21(26),22,24-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-2-8-18-17(7-1)21-13-11-15-5-3-9-19-20-10-4-6-16-12-14-22(18)26(24(16)20)25(21)23(15)19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGERRYPEGFPVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=CC=C5C6=CC=CC7=C6C4=C(C2=C1)C=C7)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172459
Record name Naphtho(1,2,3,4-ghi)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-84-1
Record name Naphtho(1,2,3,4-ghi)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(1,2,3,4-ghi)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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